molecular formula C4H3IN2O2 B140508 5-Iodouracil CAS No. 696-07-1

5-Iodouracil

Cat. No. B140508
CAS RN: 696-07-1
M. Wt: 237.98 g/mol
InChI Key: KSNXJLQDQOIRIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodouracil (5-IU) is a halogenated pyrimidine analog that has been extensively studied due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. It is known to be a substrate for various enzymes and can act as a mechanism-based inactivator of enzymes such as dihydropyrimidine dehydrogenase (DHPDHase) . The compound has also been found to integrate into DNA and RNA, allowing for its use in probing nucleic acid structures and interactions with proteins .

Synthesis Analysis

The synthesis of 5-IU and its derivatives has been a subject of interest due to their biological activities. One study reported the alkylation of 5-IU to yield N1-substituted analogs with significant antimicrobial and anticancer properties . Another approach involved the palladium-copper catalyzed coupling of terminal alkynes with protected 5-IU nucleosides, yielding 5-(alkyn-1-yl)uracil nucleosides . Additionally, direct arylation of 5-IU with heteroarenes and benzene has been achieved through photochemical reactions, expanding the range of potential 5-IU-based compounds10.

Molecular Structure Analysis

The molecular and crystal structure of 5-IU has been elucidated through X-ray diffraction methods. In one study, 5-IU was found to form a hydrogen-bonded complex with 9-ethyladenine, showcasing two different hydrogen-bonded configurations, one resembling Hoogsteen base-pairing and the other similar to the Watson-Crick base-pairing . This structural information is crucial for understanding the interactions of 5-IU with other molecules and its integration into nucleic acids.

Chemical Reactions Analysis

5-IU undergoes various chemical reactions that are significant for its biological activity. It has been shown to inactivate DHPDHase through a mechanism-based inactivation process, where a reactive product generated from 5-IU is released from the enzyme . In the context of DNA and RNA, 5-IU can be crosslinked to associated proteins upon irradiation with UV light, which is useful for studying nucleoprotein complexes . Furthermore, the photoinduced C-I bond homolysis of 5-IU has been investigated, revealing a singlet predissociation pathway that leads to the formation of uracil-5-yl radical and iodine atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-IU and its complexes have been characterized using various analytical techniques. Elemental analysis, infrared spectra, electronic spectra, magnetic measurements, and powder X-ray diffraction have been employed to characterize 5-IU complexes with different metal ions . These studies provide insights into the reactivity and stability of 5-IU in different environments, which is essential for its application in cancer therapy and as a photoprobe.

Scientific Research Applications

Photocrosslinking of 5-Iodouracil-Substituted RNA and DNA to Proteins

5-Iodouracil-substituted RNA and DNA have been effectively crosslinked to associated proteins with high specificity. This method avoids photodamage to other chromophores and is significant for identifying contacts in nucleoprotein complexes (Willis et al., 1993).

Photoinduced C-I Bond Homolysis in 5-Iodouracil

5-Iodouracil (5-IU) integrated into DNA acts as a UV-sensitive chromophore. It's crucial for probing DNA structure and DNA-protein interactions, with the state-specific photochemical reaction mechanisms of 5-IU explored through spectroscopic and ab initio calculations (Dai et al., 2017).

Halogen and Hydrogen Bonded Complexes of 5-Iodouracil

The study of 5-iodouracil derivatives revealed significant halogen and hydrogen bonding interactions. These bonds are crucial in controlling the crystal structures of 5-iodouracil and its derivatives (Valkonen et al., 2013).

Antimicrobial and Anticancer Applications

Synthesis of substituted 5-iodouracils showed promising antimicrobial activity against various microorganisms and significant anticancer activity, highlighting their potential as medicinal agents (Prachayasittikul et al., 2009).

Interaction with Human Serum Albumin

The interaction of 5-Iodouracil with human serum albumin (HSA) was investigated, revealing hydrophobic interaction as a major binding force. This study provides insights into the binding characteristics of 5-Iodouracil with HSA (Cui et al., 2008).

Antitumor Activity of 5-Iodouracil Complexes

5-Iodouracil complexes with various metal ions displayed significant antitumor activity against Sarcoma-180 and L 929 tumor cells, suggesting their potential in cancer therapy (Singh et al., 1991).

Quantum Chemical Calculations and Biomolecular Studies

Quantum chemical calculations were conducted to support the vibrational spectra study of 5-Iodouracil, offering valuable insights into its biomolecular properties and potential applications (Palafox et al., 2004).

Safety And Hazards

5-Iodouracil is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers There are several papers that discuss 5-Iodouracil. For example, one paper discusses the mechanistic studies of the 5-Iodouracil chromophore relevant to its use in nucleoprotein photo-crosslinking . Another paper discusses the high yield photocrosslinking of a 5-Iodocytidine (IC) substituted RNA .

properties

IUPAC Name

5-iodo-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNXJLQDQOIRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061009
Record name 2,4(1H,3H)-Pyrimidinedione, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodouracil

CAS RN

696-07-1
Record name 5-Iodouracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Iodouracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03554
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-Iodouracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4(1H,3H)-Pyrimidinedione, 5-iodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4(1H,3H)-Pyrimidinedione, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodouracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-IODOURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H59BRK500M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of uracil (28.6 mmol, 3.2 g) and iodine monochloride (49.2 mmol, 7.988 g) in methanol (120 mL) was refluxed for 40 hr. The solvent was removed under vacuum and the residue was crystallized from ethanol:water (1:1, 150 mL) and stored in the refrigerator for 3 h. The resulting needles were collected by filtration and were washed with ethanol:water (1:1 mixture, 50 mL), water (30 mL), hexane (30 mL) and then dried in air to obtain 5.47 g (80%) of 5-iodo uracil as a white needles (mp 278-282° C., Lit. 274-276° C., Synthetic communication 1988, 18, 855-867). EI-HRMS m/e calcd for C4H3IN2O2 (M+) 237.9239, found 237.9244.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
7.988 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

The PNA trimer can be synthesized manually or in an automated peptide synthesizer. The synthesis of universal base PNA monomer has been reported in the literature129,130 The modified uracil PNA monomer may be synthesized starting from 5-iodouracil-1-acetic acid.131 The starting material reacts with ethyl N-[2-Boc-aminoethyl]glycinate, providing a 5-iodouracil PNA monomer that can be converted into the desired product through the Sonogashira coupling132 with 3-benzoylthio-1-propyne followed by treating with di-tbutyl-1-(tbutylthio)hydrazine-1,2-dicarboxylate.34
[Compound]
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl N-[2-Boc-aminoethyl]glycinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodouracil
Reactant of Route 2
Reactant of Route 2
5-Iodouracil
Reactant of Route 3
5-Iodouracil
Reactant of Route 4
Reactant of Route 4
5-Iodouracil
Reactant of Route 5
Reactant of Route 5
5-Iodouracil
Reactant of Route 6
Reactant of Route 6
5-Iodouracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.